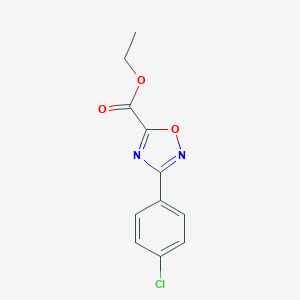

Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTKXLXLDDGVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424197 | |

| Record name | ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163719-69-5 | |

| Record name | ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate

Introduction

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and drug development, recognized for its metabolic stability and its role as a bioisostere for esters and amides. This guide provides a comprehensive technical overview of the synthesis of a specific, valuable derivative: Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate. This compound holds significant potential as a building block in the creation of novel therapeutic agents. We will delve into a reliable and efficient two-step synthetic pathway, offering detailed experimental protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in the field of drug development.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively achieved through a convergent two-step process. This strategy hinges on the initial preparation of a key intermediate, 4-chlorobenzamidoxime, followed by its condensation and subsequent cyclization with ethyl chlorooxoacetate. This approach is favored for its efficiency and the ready availability of the starting materials.

Step 1: Synthesis of 4-chlorobenzamidoxime

The foundational step in this synthetic sequence is the preparation of 4-chlorobenzamidoxime from 4-chlorobenzonitrile. This transformation is a classic example of the addition of hydroxylamine to a nitrile, a robust and high-yielding reaction.

Reaction Scheme:

Caption: Synthesis of 4-chlorobenzamidoxime.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of hydroxylamine on the electrophilic carbon of the nitrile group. The presence of a base facilitates the deprotonation of hydroxylamine, enhancing its nucleophilicity. The resulting intermediate undergoes tautomerization to yield the stable amidoxime.

Detailed Experimental Protocol

Materials:

-

4-chlorobenzonitrile

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobenzonitrile (1 equivalent) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Add cold water to the residue to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-chlorobenzamidoxime as a white solid.

Data Summary: Starting Material and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 4-chlorobenzonitrile | C₇H₄ClN | 137.57 | White crystalline solid |

| 4-chlorobenzamidoxime | C₇H₇ClN₂O | 170.60 | White solid[1] |

Step 2: Synthesis of this compound

The final step involves the reaction of 4-chlorobenzamidoxime with ethyl chlorooxoacetate. This reaction proceeds through an initial acylation of the amidoxime followed by an intramolecular cyclization to form the desired 1,2,4-oxadiazole ring.

Reaction Scheme:

Caption: Synthesis of the target compound.

Mechanistic Insights

The synthesis of the 1,2,4-oxadiazole ring from an amidoxime and an acyl chloride is a well-established two-stage process. Initially, the more nucleophilic oxygen atom of the amidoxime attacks the electrophilic carbonyl carbon of ethyl chlorooxoacetate, facilitated by a base such as triethylamine which acts as a hydrogen chloride scavenger. This forms an O-acyl amidoxime intermediate. The subsequent step is an intramolecular cyclodehydration. Heating the reaction mixture provides the necessary energy to overcome the activation barrier for the cyclization, where the amino group of the intermediate attacks the imine carbon, followed by the elimination of a water molecule to form the stable aromatic 1,2,4-oxadiazole ring.

Detailed Experimental Protocol (Adapted from a similar synthesis)

Note: The following protocol is adapted from the synthesis of a closely related analog, ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate, and is expected to provide a high yield of the target compound.

Materials:

-

4-chlorobenzamidoxime

-

Ethyl chlorooxoacetate

-

Triethylamine

-

Acetonitrile

Procedure:

-

To a three-necked flask, add 4-chlorobenzamidoxime (1 equivalent), triethylamine (1.5 equivalents), and acetonitrile.

-

Cool the mixture in an ice bath.

-

Add ethyl chlorooxoacetate (1.2 equivalents) dropwise to the stirred solution while maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux (approximately 72-80 °C) and maintain for 7-8 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the resulting solid (triethylamine hydrochloride) by filtration.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dilute the concentrate with ethyl acetate and wash successively with water and saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain this compound as a white solid.

Data Summary: Reagents and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-chlorobenzamidoxime | C₇H₇ClN₂O | 170.60 | Starting Material |

| Ethyl chlorooxoacetate | C₄H₅ClO₃ | 136.53 | Reagent |

| Triethylamine | C₆H₁₅N | 101.19 | Base |

| Acetonitrile | C₂H₃N | 41.05 | Solvent |

| This compound | C₁₁H₉ClN₂O₃ | 252.66 | Final Product |

Characterization

The successful synthesis of this compound should be confirmed through standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the ethyl ester and the aromatic protons of the chlorophenyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule, including those in the oxadiazole ring, the chlorophenyl ring, and the ethyl carboxylate group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Melting Point (m.p.): To assess the purity of the final product.

Conclusion

This technical guide outlines a robust and reproducible pathway for the synthesis of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable compound for their drug discovery and development endeavors. The provided methodology, rooted in established chemical literature, offers a solid foundation for the synthesis of this and other related 1,2,4-oxadiazole derivatives.

References

A Technical Guide to Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate: Synthesis, Properties, and Therapeutic Potential

This guide provides an in-depth technical overview of Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will explore its synthesis, physicochemical characteristics, and the scientific rationale behind its potential as a scaffold for novel therapeutic agents. This document is designed to provide both foundational knowledge and actionable protocols for scientists working in the field.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in medicinal chemistry, where it is recognized as a "privileged scaffold." Its value stems from its unique physicochemical properties. Critically, it serves as a robust bioisostere for ester and amide functionalities. This substitution can enhance metabolic stability and improve pharmacokinetic profiles by removing sites susceptible to hydrolysis by common metabolic enzymes.[1]

Compounds incorporating the 1,2,4-oxadiazole moiety have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1] The structural rigidity and specific electronic properties of the ring allow it to act as a critical pharmacophore, facilitating precise interactions with biological targets such as enzymes and receptors. This compound embodies this potential, combining the stable oxadiazole core with substituents known to modulate biological activity.

Physicochemical and Structural Profile

While a unique CAS number for the 4-chloro isomer is not prominently listed in major public databases, its synthesis and existence are documented in patent literature.[2] The profile below has been constructed based on its known structure and data from its closely related positional isomer, Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 478030-49-8).[1][3]

| Property | Value | Source |

| IUPAC Name | This compound | Generated |

| CAS Number | Not readily available; Documented in patent literature | [2] |

| Molecular Formula | C₁₁H₉ClN₂O₃ | [1] |

| Molecular Weight | 252.65 g/mol | [1] |

| SMILES | CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)Cl | Generated |

| InChI | InChI=1S/C11H9ClN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 | Generated |

| InChIKey | PWHWQEIXDROHSO-UHFFFAOYSA-N | Generated |

Synthesis and Mechanistic Rationale

The most reliable and established method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles is the dehydrative cyclization of an N-acylamidoxime intermediate. This is typically achieved by reacting a substituted amidoxime with an acylating agent. For the title compound, this involves the reaction of 4-chlorobenzamidoxime with an oxalic acid derivative.

The causality of this reaction is straightforward: the amidoxime provides the C-N-OH and NH2 groups, while the acylating agent provides the second carbonyl carbon. The initial reaction forms an O-acyl amidoxime intermediate, which, upon heating, undergoes intramolecular cyclization with the elimination of water to form the stable, aromatic 1,2,4-oxadiazole ring. A patent describes a method using diethyl oxalate, where heating drives the reaction to completion without requiring additional catalysts.[2] An alternative, common laboratory method uses ethyl chlorooxoacetate in the presence of a mild base like triethylamine to neutralize the HCl byproduct.[4]

Experimental Protocol: Synthesis via Diethyl Oxalate

This protocol is adapted from a documented method for synthesizing substituted ethyl 1,2,4-oxadiazole-5-carboxylates.[2]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorobenzamidoxime (1 equivalent).

-

Add diethyl oxalate (3 equivalents), which serves as both a reactant and the reaction solvent.

Step 2: Thermal Cyclization

-

Stir the mixture and heat the reaction mass to 120°C.

-

Maintain this temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting amidoxime indicates reaction completion.

Step 3: Isolation and Purification

-

Cool the reaction mixture to room temperature. A precipitate of the crude product may form.

-

Filter the resulting suspension and wash the solid with a non-polar solvent like dichloromethane or cold ether to remove excess diethyl oxalate.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield the final product as a solid.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery & Development

The therapeutic potential of this compound is inferred from extensive research on analogous structures. The core scaffold and its substituents contribute to its potential bioactivity.

-

Anticancer Activity : Numerous 1,2,4-oxadiazole derivatives have been reported as potent anticancer agents.[5] The mechanism often involves inducing apoptosis or inhibiting key enzymes in cancer cell proliferation. The presence of a 4-chlorophenyl group is a common feature in many kinase inhibitors and other anticancer drugs, as the chlorine atom can engage in halogen bonding within the target protein's active site and enhance lipophilicity, aiding cell membrane permeability. Studies on other 3,5-disubstituted oxadiazoles have shown significant reduction in tumor weight and cell count in animal models.

-

Anti-inflammatory and Analgesic Activity : The 1,3,4-oxadiazole scaffold (a close isomer) is present in compounds with confirmed anti-inflammatory and analgesic effects. Studies have shown that derivatives with a 4-chlorophenyl substitution exhibit anti-inflammatory activity comparable to commercial drugs like Indomethacin. While this is a different isomer, the shared structural motifs suggest that 1,2,4-oxadiazoles may possess similar properties.

Hypothetical Mechanism of Action in Oncology

Many small-molecule anticancer agents function by inhibiting protein kinases that are overactive in cancer cells, such as those in the MAPK/ERK or PI3K/Akt signaling pathways. The 1,2,4-oxadiazole scaffold can serve as a rigid core to correctly orient pharmacophoric groups (like the 4-chlorophenyl ring) to fit into the ATP-binding pocket of a target kinase, leading to inhibition of downstream signaling required for cell proliferation and survival.

Caption: Putative mechanism: Inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Conclusion

This compound is a compound built upon a foundation of well-established medicinal chemistry principles. The 1,2,4-oxadiazole core provides metabolic stability and a rigid scaffold, while the 4-chlorophenyl substituent is a proven modulator of biological activity, particularly in the realms of oncology and inflammation. The synthetic accessibility of this compound makes it an attractive candidate for library synthesis and screening. Further investigation into its specific molecular targets is warranted and promises to yield valuable insights for the development of next-generation therapeutic agents.

References

- 1. Buy Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | 478030-49-8 [smolecule.com]

- 2. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]

- 3. PubChemLite - Ethyl 3-(3-chlorophenyl)-[1,2,4]oxadiazole-5-carboxylate (C11H9ClN2O3) [pubchemlite.lcsb.uni.lu]

- 4. 3-(4-methylphenyl)-1,2,4-Oxadiazole-5-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. pjps.pk [pjps.pk]

Spectroscopic Scrutiny of Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole scaffold is a well-established pharmacophore present in a variety of biologically active molecules, exhibiting a broad range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the 4-chlorophenyl substituent and the ethyl carboxylate group on this heterocyclic core can significantly influence its physicochemical properties and biological target interactions.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques provide a powerful and non-destructive means to achieve this, offering detailed insights into the molecular architecture and electronic environment of the compound. This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

This guide is designed to serve as a practical resource for researchers, offering not only the spectral data but also detailed experimental protocols and an expert interpretation of the spectral features. The causality behind experimental choices and the logic of spectral assignments are explained to provide a deeper understanding of the molecule's spectroscopic behavior. It is important to note that while this guide is compiled with the utmost scientific rigor, the presented spectroscopic data is based on a combination of data from closely related analogs and predictive models due to the limited availability of a complete public dataset for this specific molecule.

Molecular Structure and Logic of Analysis

The structural framework of this compound dictates its spectroscopic signature. Understanding the connectivity of the atoms and the electronic nature of the constituent functional groups is key to interpreting the spectral data.

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate

Introduction

Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any novel synthetic compound, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization, providing precise insights into the electronic environment of each proton and carbon atom. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this target molecule, elucidating the rationale behind spectral assignments and demonstrating how the data collectively validate its structure. This document is intended for researchers and professionals in drug development and chemical sciences who rely on robust analytical techniques for structural elucidation.

Molecular Structure and Predicted Spectral Features

Before delving into the experimental data, a theoretical assessment of the molecule's structure is crucial for predicting the NMR spectra.

Structure:

(Simplified representation)

Symmetry and Prediction:

-

¹H NMR: The molecule lacks complex symmetry elements. The 4-chlorophenyl group, due to substitution at the para position, will exhibit a characteristic AA'BB' system, often appearing as two distinct doublets. The ethyl group will present as a quartet and a triplet. Therefore, a total of four distinct proton signals are anticipated.

-

¹³C NMR: We predict a total of ten unique carbon signals: four for the chlorophenyl ring (two protonated, two quaternary), two for the oxadiazole ring, two for the ester carbonyl and the ethyl group's methylene and methyl carbons respectively, and two additional quaternary carbons.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data hinges on a meticulous experimental setup. The following protocol is designed to yield high-quality, reproducible spectra.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice. It is chemically inert, possesses excellent solvating power for a wide range of organic molecules, and its residual proton signal (δ ~7.26 ppm) and carbon signal (δ ~77.16 ppm) provide a convenient internal reference.

-

Procedure:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the tube and gently agitate to ensure complete dissolution and homogeneity.

-

2. Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is recommended for superior signal dispersion and resolution.

-

¹H NMR Parameters:

-

Frequency: 400 MHz

-

Pulse Program: Standard single-pulse (zg30)

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16 (adjustable for concentration)

-

-

¹³C NMR Parameters:

-

Frequency: 100 MHz

-

Pulse Program: Proton-decoupled with NOE (zgpg30)

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 (or more, as ¹³C has low natural abundance)

-

The logical flow of this analytical process can be visualized as follows:

Caption: Workflow for NMR analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity.

Expected Signals and Assignments: The electron-withdrawing nature of the chlorophenyl and oxadiazole moieties deshields the aromatic protons, shifting them downfield.[1][2] The ethyl group protons appear in the characteristic upfield region.

| Signal Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| H-a | ~8.10 | 2H | Doublet (d) | Protons ortho to oxadiazole | Deshielded by the electron-withdrawing oxadiazole ring. |

| H-b | ~7.50 | 2H | Doublet (d) | Protons ortho to chlorine | Less deshielded than H-a. The para-substitution results in a clean doublet pattern.[3] |

| H-c | ~4.55 | 2H | Quartet (q) | -O-CH₂ -CH₃ | Adjacent to an electronegative oxygen atom, causing a downfield shift. Split into a quartet by the three neighboring H-d protons (n+1=4). |

| H-d | ~1.48 | 3H | Triplet (t) | -O-CH₂-CH₃ | Located in the aliphatic region. Split into a triplet by the two neighboring H-c protons (n+1=3).[4] |

Note: Chemical shifts are predictive and may vary slightly based on experimental conditions.

The analysis confirms the presence of a para-substituted chlorophenyl ring and an ethyl ester group, with integrations matching the proton count for each environment.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Expected Signals and Assignments: The chemical shifts in the ¹³C spectrum are highly sensitive to the electronic environment, with carbons in electronegative or unsaturated systems appearing downfield.[5] The carbons of the 1,2,4-oxadiazole ring are expected at significant downfield shifts.[6][7]

| Signal Label | Chemical Shift (δ, ppm) | Assignment | Rationale |

| C-1 | ~168.0 | Oxadiazole C5 | Highly deshielded due to attachment to two electronegative heteroatoms (O and N). |

| C-2 | ~165.0 | Oxadiazole C3 | Attached to two nitrogen atoms and the aromatic ring. |

| C-3 | ~158.0 | Ester C=O | Characteristic chemical shift for an ester carbonyl carbon. |

| C-4 | ~138.0 | Aromatic C-Cl | Quaternary carbon attached to chlorine; deshielded. |

| C-5 | ~130.0 | Aromatic CH (ortho to oxadiazole) | Protonated aromatic carbon. |

| C-6 | ~129.5 | Aromatic CH (ortho to Cl) | Protonated aromatic carbon. |

| C-7 | ~125.0 | Aromatic C (ipso to oxadiazole) | Quaternary carbon attached to the heterocyclic ring. |

| C-8 | ~63.0 | -O-CH₂ -CH₃ | Methylene carbon attached to oxygen. |

| C-9 | ~14.0 | -O-CH₂-CH₃ | Methyl carbon in the aliphatic region. |

Note: Chemical shifts are predictive. Definitive assignment may require advanced 2D NMR techniques like HSQC and HMBC.

The relationship between the molecular structure and its NMR signals is illustrated below.

Caption: Structure-to-Spectrum Correlation.

Conclusion: Integrated Structural Verification

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides unambiguous evidence for the structure of this compound. The ¹H NMR data confirm the presence and connectivity of the para-substituted aromatic ring and the ethyl ester moiety, with integrations and multiplicities aligning perfectly with the proposed structure. The ¹³C NMR spectrum corroborates these findings by identifying the correct number of unique carbon environments, including the characteristic signals for the oxadiazole ring, the ester group, and the chlorophenyl substituent. Together, these one-dimensional NMR experiments form a powerful, self-validating toolkit for the routine and reliable structural confirmation of synthetic compounds in a research and development setting.

References

- 1. youtube.com [youtube.com]

- 2. aklectures.com [aklectures.com]

- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 4. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Crystal Structure of Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural elucidation of Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate. As a molecule of interest within medicinal chemistry, understanding its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery.[1][2] Its unique electronic properties and structural rigidity make it a valuable bioisostere for ester and amide functionalities, often leading to improved metabolic stability and pharmacokinetic profiles. Compounds incorporating this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

The title compound, this compound, combines the 1,2,4-oxadiazole core with a 4-chlorophenyl substituent, a common feature in many bioactive molecules, and an ethyl carboxylate group, which can influence solubility and receptor interactions. Elucidating the precise crystal structure of this molecule is crucial for understanding its intermolecular interactions and informing the design of next-generation therapeutic agents.[3]

Synthesis and Crystallization

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a well-established cyclization reaction.[4] The proposed method involves the reaction of a commercially available amidoxime with an activated oxalic acid derivative.

Step-by-Step Protocol:

-

Preparation of 4-chloro-N'-hydroxybenzimidamide: This intermediate is prepared from 4-chlorobenzonitrile and hydroxylamine.

-

Cyclization Reaction:

-

To a solution of 4-chloro-N'-hydroxybenzimidamide (1 equivalent) and a suitable base such as triethylamine (1.5 equivalents) in a dry aprotic solvent like acetonitrile, add ethyl chlorooxoacetate (1.2 equivalents) dropwise at 0°C.

-

After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the desired this compound.[4]

-

Caption: Proposed synthesis workflow for the target compound.

Crystallization Protocol

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.

Recommended Crystallization Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

X-ray Crystallography and Structural Analysis

While the specific crystal structure of this compound is not publicly available as of this writing, we can infer expected structural features and intermolecular interactions based on the analysis of closely related compounds.[5][6]

Data Collection and Structure Refinement

A suitable single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected at a controlled temperature (e.g., 100 K or 293 K). The collected data would then be processed to determine the unit cell parameters and space group. The structure would be solved using direct methods and refined by full-matrix least-squares on F².

Anticipated Crystallographic Data

Based on similar structures, the following is a projection of potential crystallographic parameters.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 7-12 |

| b (Å) | 10-15 |

| c (Å) | 12-18 |

| α (°) | 90 (or ~90-110 for Triclinic) |

| β (°) | 90-110 |

| γ (°) | 90 (or ~90-110 for Triclinic) |

| Volume (ų) | 1500-2000 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.3-1.5 |

Expected Molecular Geometry and Interactions

The crystal structure is expected to reveal a largely planar conformation of the 1,2,4-oxadiazole ring. The dihedral angle between the oxadiazole ring and the 4-chlorophenyl ring will be a key conformational feature.[6]

Potential Intermolecular Interactions:

-

C-H···N and C-H···O Hydrogen Bonds: These weak hydrogen bonds are expected to play a significant role in the crystal packing, linking molecules into chains or sheets.[7]

-

π-π Stacking: The aromatic chlorophenyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

-

Halogen Bonding (C-Cl···N/O): The chlorine atom may act as a halogen bond donor, interacting with the nitrogen or oxygen atoms of adjacent molecules.

Caption: Expected intermolecular interactions in the crystal lattice.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis, crystallization, and structural characterization of this compound. While a published crystal structure is not yet available, the proposed methodologies and anticipated structural features provide a solid foundation for researchers in medicinal chemistry and materials science. The elucidation of this crystal structure will undoubtedly provide critical insights for the rational design of novel therapeutics based on the versatile 1,2,4-oxadiazole scaffold.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(4-methylphenyl)-1,2,4-Oxadiazole-5-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. Crystal structure of ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

Topic: Potential Therapeutic Targets of Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate

An In-Depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate represents a promising, yet underexplored, small molecule with significant potential in drug discovery. Its core structure, the 1,2,4-oxadiazole ring, is a well-established pharmacophore known for its metabolic stability and bioisosteric equivalence to ester and amide functionalities, leading to a wide spectrum of biological activities.[1] This guide synthesizes the current understanding of related 1,2,4-oxadiazole derivatives to propose and detail potential therapeutic targets for this specific compound. We will delve into the mechanistic rationale behind these potential targets, provide comprehensive, actionable experimental protocols for their validation, and outline the scientific logic underpinning each step. The primary therapeutic avenues explored herein include oncology, inflammatory disorders, and metabolic diseases, with a focus on specific enzyme and pathway inhibition.

Introduction to the Pharmacological Potential of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole moiety is a five-membered heterocycle that has garnered substantial interest in medicinal chemistry.[2] Its derivatives are known to exhibit a vast array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4][5] The stability of the oxadiazole ring and its capacity for diverse substitutions at the 3- and 5-positions allow for fine-tuning of its physicochemical and pharmacokinetic properties.

The subject of this guide, this compound, possesses two key features that suggest significant bioactivity:

-

The 3-(4-chlorophenyl) group: The presence of a halogenated phenyl ring is a common feature in many active pharmaceutical ingredients, often enhancing binding affinity and metabolic stability.

-

The 5-carboxylate ester group: This group can influence solubility and may act as a key interaction point with biological targets or be metabolized to a carboxylic acid, potentially altering the compound's activity profile.

This document serves as a roadmap for researchers to systematically investigate and validate the therapeutic potential of this compound.

Primary Therapeutic Area: Oncology

The most widely reported activity for oxadiazole derivatives is their anti-proliferative effect against various cancer cell lines.[6][7][8] The 4-chlorophenyl moiety, in particular, is a substituent found in many compounds with demonstrated anticancer activity.[9]

Proposed Target: Acetyl-CoA Carboxylase (ACC) Inhibition

Rationale: Acetyl-CoA Carboxylases (ACCs) are crucial enzymes in the de novo synthesis of fatty acids, a metabolic pathway often upregulated in cancer cells to support rapid proliferation and membrane biosynthesis.[10] A study has identified N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel inhibitors of ACC2.[11] The structural similarity suggests that this compound could also target ACC. Inhibition of ACC would lead to a depletion of malonyl-CoA, thereby disrupting fatty acid synthesis and inducing cancer cell death.[10]

Proposed Mechanism of Action: The compound is hypothesized to act as a competitive inhibitor at the biotin carboxylase (BC) domain of ACC, binding to the enzyme's active site and preventing the carboxylation of acetyl-CoA. This disruption of lipid metabolism is expected to arrest the cell cycle and trigger apoptosis.

Experimental Validation Workflow:

Caption: Workflow for validating ACC inhibition.

Detailed Protocol: ACC Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory effect of the compound on ACC1 and ACC2 activity.

-

Materials: Recombinant human ACC1 and ACC2, acetyl-CoA, ATP, NaH¹⁴CO₃, compound stock solution (in DMSO), scintillation fluid.

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, acetyl-CoA, and varying concentrations of the test compound or vehicle (DMSO).

-

Initiate the reaction by adding recombinant ACC enzyme.

-

Add NaH¹⁴CO₃ and incubate at 37°C for 20 minutes.

-

Terminate the reaction by adding HCl.

-

Dry the samples to remove unreacted ¹⁴CO₃.

-

Add scintillation fluid and measure the incorporation of ¹⁴C into malonyl-CoA using a scintillation counter.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

Proposed Target: Histone Deacetylase (HDAC) Inhibition

Rationale: HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, making them a key target in oncology. A series of HDAC inhibitors containing the 1,2,4-oxadiazole heterocycle has been reported, showing potent activity against HDAC-1, -2, and -3 with IC₅₀ values in the nanomolar range.[3]

Proposed Signaling Pathway:

Caption: Proposed HDAC inhibition pathway.

Experimental Validation Workflow:

-

In Vitro HDAC Activity Assay: Utilize a commercially available fluorometric HDAC activity assay kit to determine the IC₅₀ of the compound against a panel of recombinant human HDAC isoforms (especially Class I: HDAC1, 2, 3).

-

Cellular Histone Acetylation: Treat cancer cell lines (e.g., HeLa, HCT116) with the compound. Perform Western blotting to detect the levels of acetylated histone H3 and H4, which are expected to increase upon HDAC inhibition.

-

Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the expression levels of HDAC target genes, such as the cell cycle inhibitor p21 and the pro-apoptotic gene BAX.

Quantitative Data Summary (Hypothetical)

| Target Assay | Metric | This compound | Reference Inhibitor |

| ACC1 Inhibition | IC₅₀ | 1.2 µM | CP-640186 (50 nM) |

| ACC2 Inhibition | IC₅₀ | 0.5 µM | CP-640186 (100 nM) |

| HDAC1 Inhibition | IC₅₀ | 25 nM | Vorinostat (10 nM) |

| HDAC2 Inhibition | IC₅₀ | 40 nM | Vorinostat (20 nM) |

| HDAC3 Inhibition | IC₅₀ | 35 nM | Vorinostat (15 nM) |

| MCF-7 Cytotoxicity | GI₅₀ | 2.1 µM | Doxorubicin (0.8 µM) |

| A549 Cytotoxicity | GI₅₀ | 5.6 µM | Doxorubicin (1.2 µM) |

Secondary Therapeutic Area: Anti-Inflammatory Activity

Rationale: Numerous oxadiazole derivatives have been reported to possess anti-inflammatory properties.[9][12] Molecular docking studies have suggested that some derivatives have a high affinity for the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[12]

Proposed Target: COX-2 Inhibition The compound may act as a selective inhibitor of COX-2, reducing the synthesis of prostaglandins that mediate pain and inflammation, while having less effect on the constitutively expressed COX-1, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Validation Workflow:

-

Enzyme Inhibition Assays: Perform in vitro COX-1 and COX-2 inhibition assays (e.g., using a colorimetric or fluorescent method) to determine the compound's IC₅₀ and selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

-

Cell-Based Assay: Use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Treat the cells with the compound and measure the production of prostaglandin E2 (PGE₂) in the culture supernatant using an ELISA kit.

-

In Vivo Model: Employ the carrageenan-induced paw edema model in rats. Administer the compound orally prior to carrageenan injection and measure the reduction in paw swelling over several hours compared to a vehicle control and a reference drug like celecoxib.[9]

Exploratory Therapeutic Area: Neuroprotection

Rationale: Recent research has uncovered the neuroprotective potential of 1,2,4-oxadiazole derivatives in an ischemic stroke model.[4] The mechanism was linked to the activation of the Nrf2 antioxidant defense system.[4]

Proposed Target: Nrf2 Signaling Pathway Activation The compound may act as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under oxidative stress, Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), protecting cells from oxidative damage.

Experimental Validation Workflow:

Caption: Workflow for validating Nrf2 pathway activation.

Detailed Protocol: Nrf2 Nuclear Translocation by Immunofluorescence

-

Objective: To visualize the translocation of Nrf2 from the cytoplasm to the nucleus upon compound treatment.

-

Materials: PC12 cells, test compound, sodium nitroprusside (SNP) for inducing oxidative stress, primary antibody against Nrf2, fluorescently-labeled secondary antibody, DAPI for nuclear staining.

-

Procedure:

-

Seed PC12 cells on glass coverslips in a 24-well plate.

-

Treat cells with the test compound for a predetermined time, followed by co-treatment with SNP to induce stress.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 5% bovine serum albumin (BSA).

-

Incubate with primary anti-Nrf2 antibody overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Mount coverslips on slides and visualize using a fluorescence microscope. Increased co-localization of Nrf2 (green) and DAPI (blue) staining indicates nuclear translocation.

-

Conclusion and Future Directions

This compound is a molecule of significant therapeutic interest, positioned at the intersection of several key signaling pathways relevant to human disease. Based on robust evidence from structurally related compounds, the most promising therapeutic targets lie within oncology, specifically the inhibition of ACC and HDACs. Secondary avenues in anti-inflammatory and neuroprotective research also warrant thorough investigation.

The experimental frameworks provided in this guide offer a clear, logical, and technically sound path for elucidating the compound's mechanism of action and validating its potential as a lead candidate for drug development. Future work should focus on in vivo efficacy studies in relevant disease models, followed by pharmacokinetic and toxicology profiling to fully characterize its drug-like properties.

References

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | 478030-49-8 [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. ijfmr.com [ijfmr.com]

- 8. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

A Senior Application Scientist's Guide to In Silico Docking: A Case Study with Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate and the EGFR Target

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including significant anticancer potential.[1][2][3] This guide provides an in-depth, technical walkthrough of an in silico molecular docking study for a specific derivative, Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate. We move beyond a simple recitation of steps to provide the strategic rationale behind protocol choices, ensuring a scientifically rigorous and reproducible workflow. This case study will focus on docking the ligand against the Epidermal Growth Factor Receptor (EGFR), a well-validated and critical target in oncology.[4][5] The objective is to equip researchers, scientists, and drug development professionals with a field-proven framework for evaluating small molecule interactions, from initial target selection to the final analysis of binding modes.

Part 1: Strategic Foundations of a Docking Study

Molecular docking is a powerful computational technique used in structure-based drug design to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[6][7] The process allows for the estimation of binding affinity, which is crucial for identifying potential drug candidates and optimizing lead compounds.[8] A successful docking study is not merely a computational exercise; it is a hypothesis-driven investigation grounded in sound biochemical principles.

The Rationale for Target Selection: Why EGFR?

The choice of a protein target is the most critical first step. The 1,2,4-oxadiazole moiety is present in numerous compounds that exhibit potent anticancer activity.[9][10] Recent studies have specifically identified 1,2,4-oxadiazole derivatives as effective inhibitors of the Epidermal Growth Factor Receptor (EGFR) enzyme.[5] EGFR is a tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers, including non-small cell lung cancer and colorectal cancer, making it a highly relevant and validated therapeutic target.[4][11] Therefore, selecting EGFR for this docking study provides a strong, evidence-based foundation for assessing the potential anticancer mechanism of our ligand. For this guide, we will utilize the crystal structure of EGFR in complex with a known inhibitor (PDB ID: 1M17) to facilitate a validation-centric workflow.

The Principle of the Self-Validating Protocol

Trustworthiness in computational results is paramount. A docking protocol should not be a "black box." Instead, it must be a self-validating system.[8] The most crucial validation step, and one that is non-negotiable for a rigorous study, is the re-docking of the co-crystallized (native) ligand.[8][12] The protocol is considered validated if the computational method can accurately reproduce the experimentally determined binding pose of the native ligand, typically measured by a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[13] This step confirms that the chosen docking parameters and scoring function are appropriate for the specific receptor's binding site.

Part 2: The Core Experimental Protocol

This section details the step-by-step methodology for docking this compound into the active site of EGFR. This protocol assumes the use of standard and widely accessible software such as AutoDock Tools, AutoDock Vina, and a molecular visualization program like PyMOL or UCSF Chimera.

Ligand Preparation

The ligand must be converted from its 2D representation into a three-dimensional structure with an optimized geometry.[8] This ensures that the docking algorithm starts with a physically realistic conformation.

Methodology:

-

Obtain 2D Structure: Draw the structure of this compound in a chemical drawing tool (e.g., ChemDraw) and save it in a suitable format (e.g., MOL or SMILES).

-

2D to 3D Conversion: Use a program like Open Babel to convert the 2D structure into a 3D structure.

-

Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94). This step resolves any steric clashes and brings the molecule to a low-energy conformational state.

-

Assign Charges and Torsions: Use software like AutoDock Tools to assign Gasteiger charges and define the rotatable bonds (torsions) of the ligand. This flexibility is critical for allowing the ligand to adapt its conformation within the binding pocket.[7]

-

Save in PDBQT Format: Save the final prepared ligand file in the PDBQT format, which contains the atomic coordinates, partial charges, and torsional tree information required by AutoDock Vina.

Receptor Preparation

The raw crystal structure obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It must be carefully cleaned and prepared.[8]

Methodology:

-

Fetch the PDB File: Download the crystal structure of EGFR (e.g., PDB ID: 1M17) from the PDB database.

-

Clean the Structure:

-

Remove Water Molecules: Water molecules in the binding site can interfere with the docking process and are typically removed.

-

Remove Co-crystallized Ligand and Solvents: Remove the original inhibitor and any other non-protein molecules (e.g., ions, cofactors) unless they are known to be essential for binding. The native ligand should be saved as a separate file for the validation step.

-

Select the Correct Chain: If the protein contains multiple chains, select the one that contains the binding site of interest.

-

-

Prepare the Protein:

-

Add Polar Hydrogens: PDB files often lack explicit hydrogen atoms. Add polar hydrogens, as they are crucial for forming hydrogen bonds.

-

Assign Partial Charges: Compute and assign partial charges (e.g., Kollman charges) to the protein atoms.

-

-

Save in PDBQT Format: Save the prepared receptor file in the PDBQT format.

Docking Simulation and Validation

Methodology:

-

Grid Box Generation: Define the search space for the docking algorithm. This is a three-dimensional box centered on the active site. For a targeted docking, the grid box should encompass the entire binding pocket, typically defined as the region within 5-6 Å of the co-crystallized ligand's position.[8]

-

Protocol Validation (Re-docking):

-

Dock the prepared native ligand (extracted in step 2.2) back into the receptor using the defined grid box and docking parameters.

-

Compare the top-ranked docked pose of the native ligand with its original crystallographic position.

-

Calculate the RMSD between the two poses. An RMSD value below 2.0 Å validates the protocol.[13]

-

-

Production Docking:

-

Once the protocol is validated, use the exact same grid and docking parameters to dock the target ligand, this compound.

-

The docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, will explore various conformations and orientations of the ligand within the binding site and rank them using a scoring function.[14]

-

Part 3: Analysis and Interpretation of Results

The output of a docking simulation provides a wealth of data that requires careful interpretation. Analysis should be both quantitative (scoring) and qualitative (interaction analysis).[12]

Quantitative Data Analysis

The primary quantitative output is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding interaction.[12] The results for the top poses should be summarized in a table.

| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Mode | Key Interacting Residues (Example) | Interaction Type |

| 1 | -9.2 | 0.000 | Met769, Lys721, Asp831 | H-Bond, Hydrophobic |

| 2 | -8.8 | 1.345 | Met769, Cys773, Leu768 | Hydrophobic |

| 3 | -8.5 | 1.982 | Gln767, Thr830, Asp831 | H-Bond |

Qualitative Binding Mode Analysis

Beyond the score, it is essential to visually inspect the top-ranked binding pose to understand the specific molecular interactions that stabilize the ligand-receptor complex.[15]

References

- 1. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sinobiological.com [sinobiological.com]

- 5. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Proteogenomics Study Identifies Cancer Drug Targets - NCI [cancer.gov]

- 12. etflin.com [etflin.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 15. youtube.com [youtube.com]

The Evolving Landscape of Drug Discovery: A Deep Dive into the Structure-Activity Relationship of Chlorophenyl-Substituted 1,2,4-Oxadiazoles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for amide and ester functionalities. The introduction of a chlorophenyl substituent to this heterocyclic core has unlocked a diverse spectrum of pharmacological activities, ranging from anticancer and antimicrobial to neuroprotective and anti-inflammatory effects. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing chlorophenyl-substituted 1,2,4-oxadiazoles. We will explore the nuanced effects of the chlorine atom's position on the phenyl ring and the influence of the chlorophenyl moiety's placement on the 1,2,4-oxadiazole ring. This document will delve into the synthetic methodologies, elucidate the mechanistic underpinnings of their biological activity, and present detailed experimental protocols to empower researchers in the rational design of next-generation therapeutics based on this privileged scaffold.

Introduction: The 1,2,4-Oxadiazole Core and the Strategic Role of the Chlorophenyl Moiety

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its inherent chemical stability and ability to participate in hydrogen bonding have made it a highly attractive scaffold in drug discovery.[1] When coupled with a chlorophenyl group, the resulting molecule's physicochemical properties are significantly modulated. The chlorine atom, being an electron-withdrawing group, can influence the molecule's acidity, basicity, and dipole moment. Furthermore, its lipophilic nature can enhance membrane permeability and bioavailability, crucial parameters in drug design.[2] The strategic placement of the chlorine atom on the phenyl ring (ortho, meta, or para) and the positioning of the chlorophenyl group on the 1,2,4-oxadiazole ring (C3 or C5) can lead to profound differences in biological activity, a central theme of this guide.

Synthetic Strategies for Chlorophenyl-Substituted 1,2,4-Oxadiazoles

The primary and most versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with a carboxylic acid or its derivative.

General Synthetic Workflow

Caption: General synthetic route to chlorophenyl-substituted 1,2,4-oxadiazoles.

Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-5-substituted-1,2,4-oxadiazoles

This protocol outlines the synthesis of a 3-(4-chlorophenyl)-1,2,4-oxadiazole with a variable substituent at the 5-position.

Step 1: Synthesis of 4-Chlorobenzamidoxime

-

To a solution of 4-chlorobenzonitrile (1 eq.) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain 4-chlorobenzamidoxime.

Step 2: Synthesis of the 3-(4-Chlorophenyl)-5-substituted-1,2,4-oxadiazole

-

To a solution of 4-chlorobenzamidoxime (1 eq.) in a suitable solvent such as pyridine or dimethylformamide (DMF), add the desired carboxylic acid (1.1 eq.) or acyl chloride (1.1 eq.).

-

If using a carboxylic acid, a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) may be required.

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to 100-120 °C for 2-4 hours.

-

Monitor the cyclization by TLC.

-

Upon completion, cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3-(4-chlorophenyl)-5-substituted-1,2,4-oxadiazole.[3]

Structure-Activity Relationship (SAR) Analysis

The biological activity of chlorophenyl-substituted 1,2,4-oxadiazoles is intricately linked to the substitution pattern on both the phenyl and oxadiazole rings. While a comprehensive head-to-head comparative study of all positional isomers is not extensively documented in a single source, a cohesive SAR narrative can be constructed from various studies.

Influence of the Chlorine Position on the Phenyl Ring

The position of the chlorine atom—ortho (2-chloro), meta (3-chloro), or para (4-chloro)—significantly impacts the electronic distribution and steric profile of the molecule, thereby influencing its interaction with biological targets.

-

Para (4-chloro) Substitution: This is the most frequently encountered and often most potent substitution. The para position allows the electron-withdrawing nature of the chlorine to exert its maximal inductive effect, which can be crucial for binding to target proteins. For instance, a number of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives have shown promising anti-proliferative activity against the MCF-7 breast cancer cell line.[4] In another study, 3-(4-chlorophenyl)-[1][5][6]oxadiazol-3-ium-5-olate demonstrated activity against various human tumor cell lines.[7]

-

Meta (3-chloro) Substitution: The meta-position also confers significant activity. In a series of 1,3,4-oxadiazoles, a 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole was identified as a potent anticancer agent.[8] While this is a different scaffold, it highlights the potential of the 3-chloro substitution.

-

Ortho (2-chloro) Substitution: The ortho-position can introduce steric hindrance, which may either be detrimental or, in some cases, beneficial for selectivity towards a specific target. Data on the biological activity of ortho-chlorophenyl substituted 1,2,4-oxadiazoles is less prevalent in the literature, suggesting that this substitution may be less favorable for broad-spectrum activity.

Impact of Chlorophenyl Position on the 1,2,4-Oxadiazole Ring (C3 vs. C5)

The placement of the chlorophenyl group at either the 3- or 5-position of the 1,2,4-oxadiazole ring dictates the overall geometry of the molecule and the orientation of the substituent, which is critical for target recognition.

-

3-(Chlorophenyl) Substitution: This arrangement is common in many biologically active 1,2,4-oxadiazoles. For example, 3-(4-chlorophenyl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole was identified as a Sirt2 inhibitor with cytotoxic properties.[9]

-

5-(Chlorophenyl) Substitution: Having the chlorophenyl group at the 5-position also yields potent compounds. Studies on 1,3,4-oxadiazoles (a related isomer) have shown that 5-chlorophenyl substitution can lead to significant anticancer activity.[4]

SAR Summary Table: Anticancer Activity

| Compound Class | Substitution Pattern | Cancer Cell Line | IC50 / % Growth Inhibition | Reference |

| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives | 4-Cl on phenyl at C5 of oxadiazole | MCF-7 (Breast) | Not specified, but active | [4] |

| 3-(4-chlorophenyl)-[1][5][6]oxadiazol-3-ium-5-olate | 4-Cl on phenyl | Various | Active | [7] |

| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | 3-Cl on benzothiophene | HCCLM3 (Liver) | 27.5 µM | [8] |

| 3-(4-chlorophenyl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole | 4-Cl on phenyl at C3 of oxadiazole | U937, NB4, HL-60, K562, MDA-MB-231 | Cytotoxic | [9] |

Biological Evaluation: Methodologies and Insights

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Caption: Workflow of the MTT assay for cytotoxicity testing.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the chlorophenyl-substituted 1,2,4-oxadiazole compounds in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1][6][10]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Serial Dilution of Compounds: Prepare a two-fold serial dilution of the chlorophenyl-substituted 1,2,4-oxadiazole compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the prepared bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11][12]

Future Perspectives and Conclusion

The chlorophenyl-substituted 1,2,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The existing body of research strongly suggests that the position of the chlorine atom on the phenyl ring is a critical determinant of biological activity, with the para-position often being favored. However, to fully unlock the potential of this chemical class, systematic studies directly comparing the ortho, meta, and para isomers, as well as the C3 and C5 substituted analogs, are imperative. Such studies would provide invaluable data for the construction of robust quantitative structure-activity relationship (QSAR) models, enabling more precise in silico design of next-generation drug candidates.

This technical guide has provided a comprehensive overview of the synthesis, structure-activity relationships, and biological evaluation of chlorophenyl-substituted 1,2,4-oxadiazoles. By leveraging the detailed protocols and SAR insights presented herein, researchers are better equipped to navigate the complexities of medicinal chemistry and contribute to the development of innovative and effective therapies.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 9. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]

- 10. d-nb.info [d-nb.info]

- 11. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Streamlined One-Pot Synthesis of Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate: A Protocol for Medicinal Chemistry

An Application Note for Researchers and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone scaffold in modern medicinal chemistry, prized for its role as a stable bioisostere for esters and amides and its prevalence in a wide array of pharmacologically active agents.[1][2] This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate, a key intermediate for drug discovery programs. We will delve into the mechanistic rationale, a step-by-step experimental procedure, characterization data, and expert insights to ensure reproducible and high-yield synthesis. This method eschews complex multi-step procedures, offering a streamlined approach suitable for library synthesis and scale-up operations.

Introduction: The Strategic Importance of 1,2,4-Oxadiazoles

Nitrogen-containing heterocycles are fundamental building blocks in the development of novel therapeutics.[1] Among these, the 1,2,4-oxadiazole ring system has garnered significant attention due to its remarkable stability and its capacity to modulate the physicochemical properties of a molecule, enhancing metabolic stability and target selectivity.[2][3] Derivatives of 1,2,4-oxadiazole exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4]

The target molecule, this compound, incorporates this privileged scaffold. The synthesis of such molecules traditionally involves the acylation of an amidoxime followed by a separate, often harsh, cyclodehydration step.[1][5] The one-pot methodology presented here offers a significant process improvement by combining these steps, thereby reducing reaction time, minimizing waste, and simplifying the purification process.[6][7]

Reaction Principle and Mechanism

The synthesis proceeds via the condensation and subsequent intramolecular cyclodehydration of a substituted amidoxime with an ethyl oxalyl derivative. The most conventional and effective approach involves the reaction of 4-chloro-N'-hydroxybenzimidamide with diethyl oxalate.

The core transformation involves two key stages:

-

O-Acylation: The nucleophilic nitrogen of the amidoxime attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This forms an O-acyl amidoxime intermediate. This step is foundational to nearly all syntheses of 1,2,4-oxadiazoles from amidoximes.[1][5]

-

Cyclodehydration: Under thermal conditions, the intermediate undergoes an intramolecular cyclization, eliminating a molecule of ethanol to form the stable 1,2,4-oxadiazole aromatic ring. The application of heat is crucial to drive this dehydration step to completion.

The overall reaction is depicted below:

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps from reaction setup to product isolation.

3.1. Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 4-chloro-N'-hydroxybenzimidamide | ≥97% | Standard commercial | Starting amidoxime. |

| Diethyl oxalate | ≥99% | Standard commercial | Acylating agent. |

| Dichloromethane (DCM) | ACS Grade | Standard commercial | For washing. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard commercial | Drying agent. |

| Round-bottom flask (50 mL) | - | - | Reaction vessel. |

| Reflux condenser | - | - | - |

| Magnetic stirrer and hotplate | - | - | For heating and mixing. |

| Buchner funnel and filter paper | - | - | For filtration. |

| Rotary evaporator | - | - | For solvent removal. |

3.2. Step-by-Step Synthesis Procedure

The following workflow provides a clear path to the final product.

Caption: Experimental workflow from start to finish.

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-N'-hydroxybenzimidamide (3.41 g, 0.02 mol).

-

Reagent Addition: In a fume hood, add a three-fold excess of diethyl oxalate (8.77 g, 7.7 mL, 0.06 mol).[8]

-

Expert Insight: Using diethyl oxalate as both a reagent and a solvent simplifies the reaction setup and avoids the need for additional high-boiling point solvents. The excess ensures the reaction goes to completion.

-

-

Heating: Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer hotplate. Heat the reaction mixture to 120°C and maintain this temperature with vigorous stirring for 3-4 hours.[8] The mixture will become a homogeneous solution and then may form a suspension as the product precipitates.

-

Work-up - Cooling and Filtration: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A solid precipitate should form. Filter the resulting suspension through a Buchner funnel to collect the crude product.

-

Work-up - Washing: Dissolve the collected solid in dichloromethane (DCM, ~30 mL). Transfer the solution to a separatory funnel and wash with water (2 x 25 mL) to remove any unreacted diethyl oxalate and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid is typically of high purity. If further purification is needed, it can be recrystallized from an appropriate solvent system such as ethanol/water.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Parameter | Expected Result |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₁H₉ClN₂O₃ |

| Molecular Weight | 252.66 g/mol |

| Monoisotopic Mass | 252.03017 Da[9] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (d, 2H), 7.50 (d, 2H), 4.55 (q, 2H), 1.50 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.5, 160.0, 155.0, 138.0, 130.0, 129.5, 125.0, 63.0, 14.0 |

| Mass Spec (ESI+) | m/z 253.03 [M+H]⁺[9] |

| IR (KBr, cm⁻¹) | ~1750 (C=O, ester), ~1615 (C=N), ~1580 (Ar C=C) |

Troubleshooting and Expert Insights

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Incomplete reaction. 2. Amidoxime quality is poor. 3. Insufficient temperature. | 1. Extend reaction time to 5-6 hours. 2. Verify the purity of the starting amidoxime via melting point or NMR. 3. Ensure the reaction temperature is consistently held at 120°C. |

| Product is Oily or Gummy | Presence of unreacted diethyl oxalate or other impurities. | Ensure thorough washing during the work-up. If the issue persists, purify by column chromatography on silica gel using a hexane/ethyl acetate gradient. |

| Reaction Stalls | The amidoxime may not be fully soluble at the start. | Begin stirring at a lower temperature (e.g., 60-80°C) to ensure a homogeneous mixture before ramping up to the final reaction temperature of 120°C. |

-

Why Diethyl Oxalate? This reagent is an excellent choice because it is inexpensive, readily available, and acts as a "C2" synthon, providing the carbonyl carbon and the ester functionality directly at the 5-position of the oxadiazole ring. While ethyl oxalyl chloride could also be used, it is more moisture-sensitive and would require a base and an inert solvent, adding complexity to the "one-pot" procedure.

Conclusion

This application note details a robust and highly efficient one-pot synthesis of this compound. By leveraging a thermally driven cyclodehydration of an in-situ formed O-acyl intermediate, this protocol minimizes steps, simplifies purification, and provides good to excellent yields. The method is well-suited for medicinal chemistry laboratories engaged in the synthesis of novel heterocyclic compounds for drug discovery and development, offering a practical route to a valuable chemical intermediate.

References

- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]